molecular formula C18H18F3NO2 B5533319 2-(2-isopropylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 5744-15-0

2-(2-isopropylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B5533319
CAS No.: 5744-15-0
M. Wt: 337.3 g/mol
InChI Key: ROGWQMYBHCBXFC-UHFFFAOYSA-N
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Description

2-(2-isopropylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide is a synthetic organic compound characterized by the presence of an isopropylphenoxy group and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-isopropylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide typically involves the reaction of 2-isopropylphenol with 3-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, forming the desired acetamide compound. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-isopropylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted acetamides or phenoxy derivatives.

Scientific Research Applications

2-(2-isopropylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential pharmaceutical agent due to its unique chemical structure.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-isopropylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-isopropylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide
  • 2-(2-isopropylphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide
  • 2-(2-isopropylphenoxy)-N-[3-(difluoromethyl)phenyl]acetamide

Uniqueness

This compound is unique due to the specific positioning of the trifluoromethyl group, which significantly influences its chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it more effective in various applications compared to similar compounds with different substituents.

Properties

IUPAC Name

2-(2-propan-2-ylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3NO2/c1-12(2)15-8-3-4-9-16(15)24-11-17(23)22-14-7-5-6-13(10-14)18(19,20)21/h3-10,12H,11H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROGWQMYBHCBXFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1OCC(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80972918
Record name 2-[2-(Propan-2-yl)phenoxy]-N-[3-(trifluoromethyl)phenyl]ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80972918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5744-15-0
Record name 2-[2-(Propan-2-yl)phenoxy]-N-[3-(trifluoromethyl)phenyl]ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80972918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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